2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine
Description
2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine is a complex organic compound with significant potential across various fields, including chemistry, biology, medicine, and industry. Its unique structure, comprising both pyridine and benzothiazepine rings, imparts distinct chemical properties that make it a subject of interest in scientific research.
Properties
IUPAC Name |
(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-12-9-11-19(14-7-3-4-8-15(14)22-12)17(20)13-6-5-10-18-16(13)21-2/h3-8,10,12H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXALPMXBBZIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2S1)C(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves multi-step organic synthesis techniques
Step 1: : Cyclization of 2-aminobenzothiazole with an appropriate alkylating agent under controlled temperature and pH conditions.
Step 2: : Coupling of the resulting intermediate with 2-(methylsulfanyl)pyridine-3-carboxylic acid using a coupling reagent like EDCI (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Step 3: : Final purification steps involving recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: : Industrial production methods might involve more scalable and cost-effective procedures, such as continuous flow synthesis or optimized batch processes. These methods would emphasize maximizing yield while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions: : 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: : Oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction of the pyridine ring to yield a dihydropyridine derivative.
Substitution: : Electrophilic aromatic substitution on the benzothiazepine ring and nucleophilic substitution on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenated reagents for electrophilic substitutions, nucleophiles like amines or thiols for nucleophilic substitutions.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Dihydropyridine derivatives.
Substitution: : Functionalized benzothiazepine or pyridine derivatives.
Scientific Research Applications
2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine has a broad range of applications, including:
Chemistry: : As an intermediate in organic synthesis and for developing new synthetic methodologies.
Biology: : Potential role as a biochemical probe for studying enzyme functions and metabolic pathways.
Medicine: : Investigated for its therapeutic potential in treating conditions such as cancer, due to its ability to interact with specific molecular targets.
Industry: : Used in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with molecular targets, such as enzymes or receptors, which can modulate biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : May inhibit specific enzymes by binding to their active sites.
Receptor Modulation: : Can act as an agonist or antagonist for particular receptors involved in cellular signaling.
Comparison with Similar Compounds
Compared to similar compounds, 2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to the presence of both pyridine and benzothiazepine rings, which confer specific chemical and biological activities.
Similar Compounds
2-Methylbenzothiazepines: : Known for their use as calcium channel blockers.
Pyridine Derivatives: : Widely used in medicinal chemistry for their pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
